Product packaging for Corynanthine tartrate(Cat. No.:CAS No. 63989-78-6)

Corynanthine tartrate

Cat. No.: B1262570
CAS No.: 63989-78-6
M. Wt: 504.5 g/mol
InChI Key: HMEXTTWSBUBIOL-URXSSEHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corynanthine tartrate is the tartrate salt form of Corynanthine, a natural indole alkaloid found in plant genera such as Rauvolfia and Pausinystalia yohimbe . It is one of the diastereoisomers of yohimbine but possesses a distinct and valuable pharmacological profile for researchers . Its primary mechanism of action is the potent and selective antagonism of α1-adrenergic receptors, with approximately 10-fold selectivity for α1 over α2-adrenergic receptor subtypes . This contrasts with its diastereoisomers yohimbine and rauwolscine, which show a strong preference for the α2-adrenergic receptor, making Corynanthine a critical tool for isolating α1-mediated effects in experimental models . This selective α1-adrenergic blockade underpins its primary research applications. It has been investigated for its potential in studies related to hypertension, with evidence suggesting it contributes to the antihypertensive properties of Rauvolfia plant extracts . Furthermore, a key patented application demonstrates that Corynanthine and its salts are effective in reducing intraocular pressure in mammalian eyes, highlighting its significance in ophthalmic research, particularly for glaucoma models . Beyond its well-characterized adrenergic activity, Corynanthine has also been shown to exhibit some activity at various serotonin receptors, adding another dimension to its utility in neuropharmacological research . It has been effectively employed in in vivo studies, such as those examining neurogenic dural vasodilation, without significantly altering the response, confirming its specific receptor target profile . Provided as a high-purity tartrate salt, this compound is intended for scientific research applications only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N2O9 B1262570 Corynanthine tartrate CAS No. 63989-78-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63989-78-6

Molecular Formula

C25H32N2O9

Molecular Weight

504.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C21H26N2O3.C4H6O6/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;5-1(3(7)8)2(6)4(9)10/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,17-,18-,19-;1-,2-/m01/s1

InChI Key

HMEXTTWSBUBIOL-URXSSEHMSA-N

SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

Aphrodine Hydrochloride
Aphrodyne
Corynanthine
Corynanthine Tartrate
Hydrochloride, Aphrodine
Hydrochloride, Yohimbine
Pluriviron
Rauhimbine
Rauwolscine
Tartrate, Corynanthine
Yocon
Yohimbin Spiegel
Yohimbine
Yohimbine Houdé
Yohimbine Hydrochloride
Yohimex

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Corynanthine Tartrate

Approaches to Corynanthine (B1669447) Synthesis

The total synthesis of corynanthine, a complex indole (B1671886) alkaloid, has been a significant subject of research in organic chemistry. These synthetic endeavors are crucial for providing access to this natural product and its analogs for pharmacological studies, independent of its natural sources.

The traditional approaches to the synthesis of corynanthine often rely on well-established chemical reactions to construct the core pentacyclic structure. A classic and frequently employed strategy involves the Pictet-Spengler reaction, which forms the tetrahydro-β-carboline skeleton, a key structural motif in many indole alkaloids. This reaction typically involves the condensation of a tryptamine (B22526) derivative with an appropriate aldehyde or keto acid.

Another cornerstone in the synthesis of corynanthine and related alkaloids is the Dieckmann condensation. This intramolecular reaction is instrumental in the formation of the E ring of the corynanthine framework, leading to a β-keto ester that can be further elaborated to the target molecule.

A notable total synthesis of (±)-corynanthine was accomplished by Szántay and colleagues. Their approach commenced with the resolution of a key intermediate, allowing for the stereocontrolled construction of the molecule. This synthesis serves as a landmark example of the application of classical synthetic methods to achieve the total synthesis of a complex natural product.

Key Reaction Purpose in Corynanthine Synthesis Typical Reactants
Pictet-Spengler ReactionFormation of the tetrahydro-β-carboline core (A, B, and C rings)Tryptamine and a seco-iridoid aldehyde
Dieckmann CondensationCyclization to form the E ringA diester precursor

Corynanthine possesses multiple chiral centers, making stereoselectivity a paramount challenge in its synthesis. The relative and absolute stereochemistry of these centers dictates the identity of the diastereomer and, consequently, its biological activity. Modern synthetic strategies increasingly employ stereoselective methods to control the configuration of these chiral centers.

The development of asymmetric versions of classical reactions, such as the Pictet-Spengler reaction, has been a significant advancement. The use of chiral auxiliaries or catalysts can guide the cyclization to favor the formation of one enantiomer over the other. Furthermore, substrate-controlled diastereoselective reactions are often utilized, where the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent transformations. The intricate stereochemical puzzle of corynanthine and its isomers has been a driving force for the development of new stereoselective methods in organic synthesis.

Derivatization and Structural Modification for Pharmacological Enhancement

To explore and potentially enhance the pharmacological profile of corynanthine, chemists have investigated various structural modifications. These derivatizations aim to alter the molecule's affinity and selectivity for its biological targets.

The corynanthine scaffold features several sites susceptible to oxidation. The indole nucleus, for instance, can undergo oxidation, particularly at the C-2 and C-3 positions. The tertiary nitrogen atoms within the structure can also be oxidized to the corresponding N-oxides. The specific outcome of an oxidation reaction is highly dependent on the reagent and reaction conditions employed. For example, mild oxidizing agents may selectively oxidize the indole nitrogen or the more reactive allylic positions, while stronger oxidants can lead to more extensive degradation of the molecule.

Oxidizing Agent Potential Site of Oxidation on Corynanthine Expected Product
m-Chloroperoxybenzoic acid (mCPBA)Tertiary amine (N-4)Corynanthine N-oxide
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Indole nucleusDehydrogenated derivatives
Osmium tetroxide (OsO4)Indole 2,3-double bondDiol derivatives

Reduction reactions on the corynanthine molecule can target several functional groups. Catalytic hydrogenation, for instance, can reduce the double bond within the indole nucleus, leading to a dihydrocorynanthine derivative. The choice of catalyst and reaction conditions can influence the stereochemical outcome of such a reduction. Furthermore, ester functionalities within the molecule can be reduced to the corresponding alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). These modifications can significantly impact the molecule's polarity and hydrogen bonding capabilities.

Reducing Agent Functional Group Targeted Expected Product
Sodium borohydride (B1222165) (NaBH4)Ester (under specific conditions) / Imine (if formed)Alcohol / Amine
Lithium aluminum hydride (LiAlH4)EsterDiol
Catalytic Hydrogenation (e.g., H2/Pd-C)Indole double bondDihydrocorynanthine

The indole nucleus of corynanthine is amenable to electrophilic substitution reactions. These reactions, such as nitration, halogenation, or Friedel-Crafts acylation, typically occur at the C-10 and C-12 positions of the indole ring, which are activated towards electrophilic attack. Such functionalizations introduce new substituents that can modulate the electronic properties and steric profile of the molecule. The introduction of these groups can be a key step in the development of novel corynanthine analogs with altered pharmacological activities. The precise conditions for these reactions must be carefully controlled to avoid side reactions on other sensitive parts of the molecule.

Reaction Type Typical Reagent Position of Substitution
NitrationNitric acid/Sulfuric acidC-10 or C-12
HalogenationN-Bromosuccinimide (NBS)C-10 or C-12
Friedel-Crafts AcylationAcetyl chloride/Aluminum chlorideC-10 or C-12

Methodologies for Custom Chemical Synthesis in Research Settings

The custom chemical synthesis of corynanthine and its analogues in research settings involves intricate strategies that aim to construct its complex pentacyclic structure with high stereocontrol. Researchers have developed various methodologies, including total synthesis and the creation of alkaloid analogue libraries, to access these compounds for further investigation.

One notable approach in the broader field of corynanthe alkaloid synthesis is the development of catalytic, asymmetric platforms. For instance, a versatile method has been reported for the rapid assembly of corynantheine-type alkaloids, which share a common structural core with corynanthine. rsc.org This strategy allows for the enantioselective total synthesis of various related alkaloids, demonstrating the power of modern catalytic methods in constructing complex natural products. rsc.org

A formal total synthesis of (±)-corynantheine, a closely related alkaloid, has been achieved through an enamine annulation strategy. rsc.org This method involves the reaction of 3,4-dihydro-1-methyl-β-carboline with dimethyl 3-methoxyallylidenemalonate to construct the key indolo[2,3-a]quinolizine (B11887597) skeleton. rsc.org The resulting intermediate can then be stereoselectively converted to (±)-corynantheal, a precursor to (±)-corynantheine. rsc.org

The synthesis of dihydrocorynantheol, another related derivative, has been accomplished stereoselectively starting from indole-3-acetic acid. acs.org This concise synthesis, completed in eight steps, utilizes catalytic organometallic reactions, including ring-closing metathesis and zirconocene-catalyzed carbomagnesation, without the need for protecting groups. acs.org

A key challenge in the synthesis of corynanthine is the precise control of its multiple stereocenters. Research has focused on developing stereoselective reactions to establish the desired relative and absolute stereochemistry. For example, the Bischler-Napieralski reaction followed by a stereoselective hydride reduction has been used to form the indoloquinolizidine core with the correct stereoconfiguration at positions C(3), C(15), and C(20). acs.org

The preparation of corynanthine tartrate involves the reaction of the free base form of corynanthine with tartaric acid. While specific experimental details for this compound are not extensively published in primary research literature, general methods for the preparation of alkaloid tartrates are well-established. uobabylon.edu.iq These typically involve dissolving the alkaloid free base in a suitable solvent, such as ethanol (B145695) or methanol, and adding a solution of tartaric acid. acs.orgnih.gov The resulting tartrate salt then crystallizes from the solution and can be isolated by filtration. The choice of solvent and the stoichiometry of the acid are critical for obtaining a pure crystalline product. acs.org

Research Findings in Synthetic Methodologies

Modern synthetic efforts towards corynanthe alkaloids and their analogues often employ multicomponent assembly processes to rapidly build molecular diversity. One such strategy utilizes a Mannich-type reaction followed by a 1,3-dipolar cycloaddition to construct heterocyclic scaffolds that can be further diversified. nih.gov This approach has been used to generate a large library of novel compounds related to yohimbine (B192690) and corynanthe alkaloids for biological screening. nih.gov

The following table outlines a representative synthetic sequence for a key intermediate in the synthesis of a corynanthe alkaloid analogue, highlighting the types of reactions and reagents commonly employed in this area of research.

StepStarting MaterialReagents and ConditionsProductYield (%)
1Indole-3-acetic acidDiallylamine, EDCI, THFAmide 388
2Amide 3Grubbs' catalyst, Zirconocene dichloride, EtMgBr, THFHomoallylic amide 671
3Homoallylic amide 6RCM (Grubbs' catalyst), THFUnsaturated lactam-
4Unsaturated lactamBischler-Napieralski (POCl₃, toluene), then NaBH₄, CH₃OHIndoloquinolizidine 1187
5Indoloquinolizidine 119-BBN, THF; then NaOH, H₂O₂Dihydrocorynantheol66

This table is a composite representation of steps described in the synthesis of dihydrocorynantheol. acs.org EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, THF = Tetrahydrofuran, RCM = Ring-Closing Metathesis, 9-BBN = 9-Borabicyclo[3.3.1]nonane.

Pharmacological Characterization and Receptor Interactions of Corynanthine Tartrate

Adrenergic Receptor Antagonism

Corynanthine (B1669447) primarily functions as an antagonist at α-adrenergic receptors. nih.gov Its profile of activity and selectivity, particularly when compared to its diastereoisomers, has been a subject of scientific investigation.

Alpha-1 Adrenergic Receptor Selectivity and Binding Kinetics

Corynanthine demonstrates a notable selectivity for the α1-adrenergic receptor. wikipedia.orgnih.gov It acts as a preferential antagonist at this receptor subtype. nih.gov Studies have shown that corynanthine possesses an approximately 10-fold higher affinity for the α1-adrenergic receptor compared to the α2-adrenergic receptor. wikipedia.org In binding experiments using rat cerebral membranes, corynanthine showed a higher affinity for the [3H]prazosin-specific binding sites, which are indicative of α1-receptors, than for the [3H]clonidine-specific binding sites that represent α2-receptors. wikipedia.org

The antagonist potency of corynanthine at postjunctional α1-adrenoceptors has been compared with other α-adrenergic antagonists. In studies on the anococcygeus muscle, the rank order of antagonist potency was determined to be rauwolscine (B89727) > corynanthine > yohimbine (B192690) > idazoxan (B1206943). nih.gov Another study examining antagonist displacement at α1-adrenergic receptors in bovine aorta plasma membranes established a relative potency order of prazosin (B1663645) ≥ WB4104 >> phentolamine (B1677648) > corynanthine > yohimbine ≥ idazoxan > rauwolscine. osti.gov

Alpha-2 Adrenergic Receptor Modulation and Subtype Specificity

While corynanthine has a lower affinity for α2-adrenergic receptors compared to α1-receptors, it still interacts with this receptor class. wikipedia.org Functional studies have indicated that corynanthine is significantly less potent as a prejunctional α2-adrenoceptor antagonist compared to its isomers, yohimbine and rauwolscine. nih.gov The selectivity ratio (α2/α1) for corynanthine is approximately 0.03, highlighting its weak antagonist activity at α2-receptors relative to α1-receptors. nih.gov

Evidence suggests that the α2A-adrenergic receptor subtype is involved in the central effects of α2-agonists. nih.gov While direct binding affinity data for corynanthine at the α2A subtype is not extensively detailed in the available literature, its general characterization as an α2-antagonist implies some level of interaction. However, in studies examining the antagonism of clonidine-induced central hypotension, significantly higher doses of corynanthine were required compared to yohimbine and rauwolscine, indicating a weaker interaction with the central α2-receptors mediating this effect. wikipedia.org

Comparative Adrenoceptor Affinity and Efficacy Profiles with Related Alkaloids

The pharmacological profile of corynanthine is best understood in comparison to its diastereoisomers, yohimbine and rauwolscine. A key distinction lies in their selectivity for α-adrenergic receptor subtypes. Corynanthine is an α1-selective antagonist, whereas yohimbine and rauwolscine are α2-selective antagonists. wikipedia.org

In functional studies, yohimbine and rauwolscine are approximately 30 times more potent as α2-adrenoceptor antagonists than as α1-adrenoceptor antagonists. wikipedia.org Conversely, corynanthine is about 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors. wikipedia.org Despite these differences in selectivity, all three isomers have been found to be equipotent as antagonists of the postsynaptic α1-adrenoceptors responsible for the pressor response to phenylephrine (B352888). nih.gov The selectivity difference is attributed to the much higher affinity of yohimbine and rauwolscine for α2-adrenoceptors. nih.gov

Table 1: Comparative Adrenoceptor Selectivity of Corynanthine and Related Alkaloids

Compound α2/α1 Selectivity Ratio Primary Adrenergic Receptor Target
Corynanthine 0.03 nih.gov α1-Adrenergic Antagonist wikipedia.org
Yohimbine 45 nih.gov α2-Adrenergic Antagonist wikipedia.org
Rauwolscine 3 nih.gov α2-Adrenergic Antagonist wikipedia.org

| Idazoxan | 245 nih.gov | α2-Adrenergic Antagonist nih.gov |

Non-Adrenergic Receptor Interactions

In addition to its effects on the adrenergic system, corynanthine has been shown to interact with serotonin (B10506) (5-HT) receptors. wikipedia.org Research on rabbit hippocampal slices suggests that corynanthine, along with yohimbine and rauwolscine, may act as an agonist at 5-HT autoreceptors. nih.gov In the presence of an α-adrenoceptor antagonist to block its primary effects, corynanthine was found to decrease the evoked release of serotonin. This inhibitory effect was abolished by the 5-HT receptor antagonist metitepin, suggesting an agonistic action at a 5-HT autoreceptor, likely the 5-HT1A subtype. nih.gov

The structurally related alkaloid yohimbine has a more extensively characterized profile at serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B receptors. wikipedia.org Given the structural similarities, it is plausible that corynanthine shares some of these interactions, though further specific research is required for confirmation.

Serotonin Receptor Activity and Functional Implications

Corynanthine has demonstrated notable activity at serotonin (5-HT) receptors, functioning as an agonist at 5-HT autoreceptors. nih.gov In studies conducted on rabbit hippocampal slices, corynanthine was found to decrease the electrically evoked release of serotonin. nih.gov This inhibitory effect suggests a role in the negative feedback regulation of serotonergic neurotransmission.

The functional implication of this agonism at 5-HT autoreceptors is the reduction of serotonin release from presynaptic terminals. This action was confirmed by experiments where the inhibitory effect of corynanthine on 5-HT release was nullified by the presence of the 5-HT receptor antagonist, metitepin. nih.gov The indole (B1671886) moiety within the corynanthine structure is thought to be responsible for this interaction with serotonin receptors. nih.gov While the specific subtypes of 5-HT autoreceptors (such as 5-HT1A or 5-HT1D) have not been definitively characterized for corynanthine in the reviewed literature, its agonistic activity points to a modulatory role in serotonergic systems.

Dopamine (B1211576) Receptor Interactions

Currently, there is a notable lack of direct research findings on the interaction between corynanthine and dopamine receptors. While its diastereoisomer, yohimbine, has been shown to have a moderate affinity for dopamine D2 receptors, this characteristic cannot be directly extrapolated to corynanthine due to stereochemical differences that can significantly alter pharmacological activity. wikipedia.org Comprehensive binding affinity and functional studies are required to determine if corynanthine has any significant antagonist or agonist activity at dopamine receptor subtypes.

Ion Channel Modulation

The direct effects of corynanthine on various ion channels are not well-documented in the available scientific literature. While its actions on G-protein coupled receptors can indirectly influence ion channel activity, direct modulation of voltage-gated or other ion channels by corynanthine remains an area for future investigation.

Inhibition of Depolarization-Dependent Calcium Entry

There is limited direct evidence to suggest that corynanthine is a potent blocker of voltage-gated calcium channels (VGCCs). However, its antagonist activity at α1-adrenergic receptors could indirectly lead to a reduction in calcium influx. The activation of α1-adrenoceptors typically initiates a signaling cascade through the Gq protein, leading to the formation of inositol (B14025) trisphosphate (IP3), which in turn mobilizes intracellular calcium and can modulate the activity of plasma membrane calcium channels. By blocking this initial step, corynanthine can prevent the downstream signaling that leads to increased intracellular calcium.

Differential Effects on Intracellular Calcium Release Pathways

Specific studies detailing the effects of corynanthine on intracellular calcium release pathways, such as those mediated by IP3 receptors or ryanodine (B192298) receptors (RyRs), are scarce. Ryanodine receptors, which are critical for calcium-induced calcium release from the sarcoplasmic/endoplasmic reticulum, are a known target for various alkaloids, but a direct interaction with corynanthine has not been established. nih.gov Therefore, it is unclear if corynanthine differentially modulates these distinct intracellular calcium release mechanisms.

G-Protein Coupled Receptor Signaling Pathways

Corynanthine's primary pharmacological effects are mediated through its interaction with G-protein coupled receptors (GPCRs), specifically adrenergic and serotonin receptors. wikipedia.orgnih.gov As an antagonist at α-adrenergic receptors and an agonist at 5-HT autoreceptors, it modulates multiple downstream signaling cascades.

Its antagonism of α1-adrenergic receptors primarily interferes with Gq/11 protein signaling. This prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. The consequence is a reduction in protein kinase C (PKC) activation and intracellular calcium mobilization.

By blocking α2-adrenergic receptors, corynanthine inhibits the Gi/o pathway. This action prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, opposing the effects of α2-agonists. nih.gov

Conversely, its agonist activity at 5-HT autoreceptors, which are also typically coupled to Gi/o proteins, would lead to the inhibition of adenylyl cyclase and a subsequent decrease in cellular cAMP levels. nih.govnih.gov

Mechanisms of GPCR Modulation by Corynanthine Tartrate

The mechanism by which corynanthine modulates GPCRs is dependent on its role as either an antagonist or an agonist at specific receptor subtypes.

As a competitive antagonist at α1- and α2-adrenergic receptors, corynanthine binds to the orthosteric site of the receptor. biosynth.compatsnap.com This occupation of the binding site prevents the endogenous agonists, norepinephrine (B1679862) and epinephrine, from binding and inducing the necessary conformational change in the receptor that leads to the activation of its associated G-protein. patsnap.com Corynanthine itself does not stabilize the active conformation of the receptor, and thus, it blocks the signal transduction cascade.

In contrast, as an agonist at 5-HT autoreceptors, corynanthine binds to the receptor and induces a conformational change that mimics the effect of the endogenous ligand, serotonin. nih.gov This active conformation allows the receptor to bind to and activate its cognate Gi/o protein, initiating the downstream signaling events that lead to the inhibition of serotonin release. nih.gov

Receptor Binding Profile of Corynanthine

Receptor Action Selectivity
α1-Adrenergic Receptor Antagonist ~10-fold higher affinity compared to α2-adrenergic receptor. wikipedia.org
α2-Adrenergic Receptor Antagonist Lower affinity compared to α1-adrenergic receptor. wikipedia.orgnih.gov
5-HT Autoreceptors Agonist Functional evidence suggests agonist activity leading to decreased 5-HT release. nih.gov

Comparative Affinity of Yohimbine Isomers at Adrenergic Receptors

Compound Higher Affinity Receptor
Corynanthine α1-Adrenergic Receptor nih.gov
Yohimbine α2-Adrenergic Receptor nih.gov
Rauwolscine α2-Adrenergic Receptor nih.gov

Downstream Signaling Cascades Affected by Compound Action

This compound primarily exerts its pharmacological effects through the antagonism of alpha-1 (α1) adrenergic receptors. This interaction interrupts the canonical signaling cascade typically initiated by the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that signal through the Gq alpha subunit (Gαq).

Activation of the α1-adrenergic receptor normally triggers a well-defined downstream signaling pathway. Upon agonist binding, the associated Gq protein is activated, which in turn stimulates the enzyme phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. nih.govnih.gov This rapid increase in intracellular calcium concentration is a key event in many cellular responses. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). The activation of PKC and the direct effects of increased intracellular calcium lead to a variety of physiological responses, most notably smooth muscle contraction. nih.gov

As a competitive antagonist of the α1-adrenergic receptor, this compound binds to the receptor without activating it, thereby preventing the initiation of this signaling cascade. By blocking the binding of agonists like norepinephrine, corynanthine effectively inhibits the activation of the Gq protein, the subsequent production of IP3 and DAG by PLC, and the resulting increase in intracellular calcium levels. nih.gov This inhibition of the α1-adrenergic signaling pathway is the primary mechanism underlying the vasodilatory and hypotensive effects of corynanthine. nih.gov

While the primary mechanism of action of corynanthine is well-established as α1-adrenergic antagonism, detailed quantitative data on its direct effects on the individual components of the downstream signaling cascade are not extensively reported in publicly available literature. However, its binding affinity for various adrenergic receptors has been characterized.

Table 1: Adrenergic Receptor Binding Affinities of Corynanthine

Receptor SubtypeBinding Affinity (Ki) in nM
α1A-Adrenergic118 ± 11.8
α1B-AdrenergicData not available
α1D-AdrenergicData not available
α2A-AdrenergicData not available
α2B-AdrenergicData not available
α2C-Adrenergic232
This table is interactive. Click on the headers to sort.

The data indicates that corynanthine has a notable affinity for the α1A-adrenergic receptor subtype. Its affinity for the α2C-adrenergic receptor is also documented. nih.gov The antagonistic action at these receptors prevents the downstream signaling events that lead to physiological responses such as vasoconstriction.

Advanced Research Methodologies and Preclinical Models for Corynanthine Tartrate Studies

In Vitro Pharmacological Assays

In vitro pharmacological assays are fundamental in characterizing the interaction of corynanthine (B1669447) tartrate with its biological targets. These assays offer a controlled environment to study the compound's effects on specific cells, tissues, and receptors, thereby providing crucial data on its potency, selectivity, and functional consequences.

Cell-Based Functional Screening Platforms

Cell-based functional screening platforms are instrumental in assessing the physiological response of cells to corynanthine tartrate. These platforms often utilize genetically modified cell lines, such as Chinese Hamster Ovary (CHO) cells, engineered to express specific receptor subtypes. nih.gov Such systems allow for the precise investigation of the compound's effect on receptor-mediated signaling pathways.

For instance, studies on CHO cells transfected with different α1-adrenergic receptor subtypes (α1A, α1B, and α1D) have revealed subtype-specific effects on cell proliferation. nih.gov Activation of α1A- or α1B-adrenergic receptors can inhibit cell proliferation by blocking the cell cycle at the G1/S transition, an effect mediated by an increase in cAMP production and the stabilization of the cyclin-dependent kinase inhibitor p27Kip1. nih.gov In contrast, activation of the α1D-subtype does not produce the same inhibitory effect. nih.gov Although direct studies using this compound in these specific cell-based functional screening platforms are not extensively documented in publicly available literature, these systems represent a key methodology for future research. By applying this compound to these cell lines, researchers could quantify its antagonistic activity at each α1-adrenergic receptor subtype by measuring its ability to block agonist-induced changes in second messengers like cAMP and inositol (B14025) 1,4,5-trisphosphate, or downstream functional responses like cell cycle progression.

The power of these platforms lies in their ability to dissect the specific signaling cascade initiated by receptor activation or blockade. The use of reporter genes linked to specific response elements or the direct measurement of second messengers provides quantitative data on the functional consequences of this compound's interaction with its target receptors.

Isolated Tissue Preparations for Receptor and Physiological Studies

Isolated tissue preparations serve as a crucial bridge between cellular assays and in vivo studies, allowing for the examination of this compound's effects in a more complex physiological environment while still maintaining experimental control.

The rat aorta is a classic model for studying the effects of vasoactive compounds. The smooth muscle of the rat aorta expresses α1-adrenergic receptors, which, upon stimulation by agonists like phenylephrine (B352888), induce vasoconstriction. This compound's antagonistic properties at these receptors can be quantified by its ability to inhibit these contractions.

AgonistAntagonistTissuepA2 Value
NoradrenalinePhentolamine (B1677648)Rat AortaVaries
PhenylephrineTamsulosinRat AortaVaries
Phenylephrine5-methylurapidilRat AortaVaries

This table illustrates the type of data generated from such studies, with specific values varying between experiments.

These studies are critical for understanding the potential vascular effects of this compound.

The hippocampus, a brain region crucial for learning and memory, is also a site where adrenergic receptors modulate neurotransmitter release. Studies using rabbit hippocampal slices have provided insights into the complex interactions of this compound with both adrenergic and serotonergic systems.

In one study, electrical field stimulation of rabbit hippocampal slices pre-incubated with 3H-serotonin was used to evoke neurotransmitter release. It was found that in the presence of the general α-adrenoceptor antagonist phentolamine, corynanthine decreased the evoked release of serotonin (B10506) in a concentration-dependent manner. This inhibitory effect was abolished by the serotonin receptor antagonist metitepin, suggesting that corynanthine can act as an agonist at serotonin autoreceptors, in addition to its α-adrenoceptor antagonistic properties.

These findings highlight the importance of using integrated biological systems like hippocampal slices to uncover the multifaceted pharmacological profile of a compound, which might be missed in more simplified models.

The rabbit ileum is a valuable ex vivo model for differentiating the functional effects of α1- and α2-adrenergic receptor modulation. In this tissue, α1-adrenergic stimulation primarily leads to increases in vascular resistance, while α2-adrenergic stimulation is associated with increased absorption of water and electrolytes. nih.gov

By perfusing isolated segments of the rabbit ileum and measuring changes in vascular pressure and fluid transport, researchers can distinguish between the effects mediated by these two receptor subtypes. For example, the α1-agonist phenylephrine increases vascular resistance without altering fluid transport, whereas the α2-agonist clonidine (B47849) enhances absorption without affecting vascular pressure. nih.gov

While direct studies on this compound using this specific preparation are not extensively reported, its known α1-antagonist properties would predict an ability to block the vasoconstrictive effects of an α1-agonist like phenylephrine. This model would be particularly useful for confirming the selectivity of this compound and for investigating any potential effects on α2-mediated transport processes. The ability to discriminate between these effects has potential therapeutic implications for conditions involving malabsorption and diarrhea. nih.gov

Radioligand Binding Assays for Receptor Subtype Characterization

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a drug for a specific receptor. nih.gov These assays are essential for characterizing the selectivity of this compound for different α-adrenergic receptor subtypes.

In these experiments, a radiolabeled ligand with known high affinity and selectivity for a particular receptor subtype is incubated with a tissue homogenate or cell membrane preparation expressing the receptor. The binding of the radioligand is then measured in the presence of increasing concentrations of the unlabeled compound being tested, in this case, this compound. The ability of this compound to displace the radioligand from the receptor is a measure of its own binding affinity, which is typically expressed as the inhibition constant (Ki).

For example, to determine the affinity of this compound for α1-adrenergic receptors, [3H]-prazosin, a selective α1-antagonist, is often used as the radioligand. nih.gov To assess its affinity for α2-receptors, a radiolabeled α2-selective ligand like [3H]-clonidine or [3H]-yohimbine would be employed.

RadioligandReceptor SubtypeTissue/Cell SourceUnlabeled LigandKi (nM)
[3H]-Prazosinα1Rat ForebrainPrazosin (B1663645)Varies
[3H]-WB4101α1Rat HeartWB4101Varies
[3H]-Clonidineα2Rat BrainClonidineVaries
[3H]-Yohimbineα2Rat BrainYohimbine (B192690)Varies

This table provides examples of radioligands and their applications in determining binding affinities for adrenergic receptor subtypes. The Ki values for this compound would be determined through competitive binding experiments.

Through such assays, corynanthine has been shown to be an α1-adrenergic and α2-adrenergic receptor antagonist, with a reported tenfold higher selectivity for the α1 subtype over the α2 subtype. This contrasts with its diastereoisomer yohimbine, which shows a significantly higher affinity for α2-adrenergic receptors.

Electrophysiological Techniques in Mechanistic Studies

Electrophysiological techniques are crucial in elucidating the mechanistic pathways of drug action at the cellular level. For corynanthine, an alkaloid known for its interaction with adrenergic receptors, these methods provide invaluable insights into its effects on ion channels and receptor function. Corynanthine is recognized as a selective alpha-1 adrenergic receptor antagonist. wikipedia.org

Studies have demonstrated that corynanthine acts as an antagonist at both α1- and α2-adrenergic receptors, with a preference for the α1 subtype. wikipedia.org This selectivity is in contrast to its diastereoisomers, yohimbine and rauwolscine (B89727), which show a higher affinity for α2-adrenergic receptors. wikipedia.org Electrophysiological studies on isolated tissues, such as the rat aorta, have been employed to understand these interactions. For instance, research has shown that corynanthine can depress contractions induced by depolarization in a concentration-dependent manner. nih.gov This suggests an effect on calcium ion dynamics, a key process in smooth muscle contraction. nih.gov Specifically, corynanthine has been observed to depress depolarization-stimulated 45Ca influx. nih.gov

In anesthetized dogs, in vivo electrophysiological studies have further clarified the selectivity of corynanthine. By measuring the antagonism of clonidine's inhibitory effect on tachycardia (a measure of presynaptic α2-adrenoceptor blockade) and the inhibition of phenylephrine's pressor response (a measure of postsynaptic α1-adrenoceptor blockade), researchers have quantified this selectivity. nih.gov These studies revealed that yohimbine and rauwolscine were significantly more potent as α2-adrenoceptor antagonists, while corynanthine was more potent at α1-adrenoceptors. nih.gov

These electrophysiological findings are fundamental to understanding the pharmacological profile of corynanthine and its potential therapeutic applications. The ability to directly measure the electrical and ionic consequences of receptor binding provides a detailed picture of its mechanism of action.

Development of In Vitro Models for Reducing Animal Use in Drug Testing

The development and implementation of in vitro models are central to the modern principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. nih.govnih.gov These models offer ethical, cost-effective, and often more human-relevant alternatives to traditional animal studies. labiotech.euprbb.org For a compound like corynanthine, a variety of in vitro systems can be utilized to assess its biological activity.

The advancement of in vitro methodologies includes the use of cell cultures, which have been pivotal in fields like cancer research, sepsis, and drug development. crueltyfreeinternational.org Human cells and tissues donated from volunteers can offer a more relevant system for studying human biology compared to animal models. crueltyfreeinternational.org For instance, reconstituted human skin and eye models are now used to replace animal irritation tests. crueltyfreeinternational.org

Furthermore, sophisticated models such as "organs-on-a-chip" are being developed to mimic the physiological functions of human organs, providing a more complex and integrated testing platform. crueltyfreeinternational.org These microphysiological systems can be used to investigate the interactions of drugs with various cell types and to assess potential toxicity. researchgate.net For neuroactive compounds like corynanthine, brain organoids and other neurological models could be particularly insightful. labiotech.eu

In the context of cardiovascular research, cell-based assays are becoming standard for assessing the cardiac risk of new drugs. nih.gov Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are one such model that can be used to evaluate the effects of compounds on heart cell function.

While specific in vitro studies focused solely on this compound to reduce animal use are not extensively detailed in the provided search results, the established principles and available technologies in this field provide a clear framework for how such research could be conducted. The use of these models would not only align with ethical considerations but also potentially provide more predictive data for human responses.

Preclinical In Vivo Animal Models

Ocular Models for Intraocular Pressure Regulation

Rabbits are a frequently used animal model in glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes, particularly concerning aqueous humor dynamics. nih.govresearchgate.net Various methods are employed to induce ocular hypertension in rabbits to mimic glaucomatous conditions, including the administration of α-chymotrypsin or the use of laser photocoagulation. nih.govscienceopen.com

Studies have specifically investigated the effect of corynanthine on intraocular pressure (IOP) in rabbits. Topical administration of corynanthine has been shown to significantly lower IOP in these models. nih.gov This ocular hypotensive effect is a key area of investigation for potential anti-glaucoma therapies. nih.govarvojournals.orgbioline.org.br The rabbit model allows for the measurement of changes in IOP over time following drug administration, providing crucial data on the efficacy and duration of action of compounds like corynanthine. nih.gov

It is important to note that while rabbit models are valuable, there are some differences in ocular physiology compared to humans that must be considered when interpreting results. researchgate.net For example, the response to certain classes of drugs, such as prostaglandin (B15479496) analogs, can differ between rabbits and humans. researchgate.net

Cynomolgus monkeys (Macaca fascicularis) are considered a gold standard preclinical model for glaucoma research due to the high degree of similarity of their ocular anatomy and physiology to that of humans. nih.govarvojournals.org These models are particularly valuable for studying aqueous humor dynamics, which involves the production and drainage of fluid within the eye and is a primary factor in the regulation of IOP. nih.gov

Research on corynanthine has utilized cynomolgus monkeys to investigate its effects on aqueous humor dynamics. Studies have shown that topical application of corynanthine can significantly reduce IOP in these non-human primates. nih.gov Investigations into the mechanism of this IOP reduction have explored its effects on aqueous humor flow and outflow facility. nih.gov In one study, while corynanthine lowered IOP, it did not produce a significant change in outflow facility or aqueous humor flow rates, suggesting that it may act by increasing uveoscleral outflow. nih.gov

The use of cynomolgus monkeys allows for detailed and translatable research into the ocular hypotensive effects of compounds like corynanthine, providing critical data before consideration for human clinical trials.

Cardiovascular System Models in Mammals

The cardiovascular effects of corynanthine have been investigated in various mammalian models, which are essential for understanding its systemic pharmacological profile. nih.gov These models, including rats and dogs, allow for the assessment of hemodynamic parameters such as blood pressure, heart rate, and vascular resistance. nih.govareeo.ac.ir

In anesthetized dogs, corynanthine has been studied for its selectivity as an alpha-adrenoceptor antagonist. nih.gov These studies have demonstrated its preferential blockade of postsynaptic alpha-1 adrenoceptors, which are involved in vasoconstriction. nih.govyoutube.com This action contributes to its potential antihypertensive properties. wikipedia.org

In rats, the effects of corynanthine on vascular smooth muscle have been examined using isolated aortic preparations. nih.gov These studies have provided insights into its ability to inhibit contractions induced by depolarization, suggesting a mechanism involving the modulation of calcium channels. nih.gov While yohimbine has been shown to alter α2-adrenoceptors in the kidneys of spontaneously hypertensive rats, the specific effects of corynanthine in this model require further investigation. researchgate.net

The selection of an appropriate animal model is critical for obtaining translatable and reproducible results in cardiovascular research. nih.gov Small mammals like rats are often used for initial screening and mechanistic studies, while larger animals like dogs can provide more detailed hemodynamic data. nih.govnih.gov

Data Tables

Table 1: Effects of Corynanthine on Intraocular Pressure (IOP) in Animal Models

Animal ModelAdministrationKey FindingCitation
RabbitTopicalSignificant reduction in IOP for at least six hours. nih.gov
Cynomolgus Monkey (awake)TopicalSignificant reduction in IOP for six hours, with maximum effect at two hours. nih.gov
Cynomolgus Monkey (anesthetized)TopicalSignificant reduction in IOP for four hours. nih.gov

Table 2: Mechanistic Findings of Corynanthine in Preclinical Models

Model SystemTechniqueKey FindingCitation
Rat AortaIn vitro contraction and calcium flux assaysDepressed depolarization-induced contractions and 45Ca influx. nih.gov
Anesthetized DogIn vivo hemodynamic measurementsPreferential antagonist at postsynaptic alpha-1 adrenoceptors over presynaptic alpha-2 adrenoceptors. nih.gov
Cynomolgus MonkeyTonography and fluorophotometryNo significant change in outflow facility or aqueous humor flow, suggesting an increase in uveoscleral outflow as the mechanism for IOP reduction. nih.gov

Respiratory System Models

Preclinical investigations into the effects of this compound on the respiratory system often involve in vivo models in anesthetized, mechanically ventilated mammals, such as guinea pigs or rats. These models allow for the precise measurement of respiratory parameters, including airway resistance and dynamic lung compliance. nih.gov

To induce bronchoconstriction and assess the potential bronchodilatory effects of this compound, various spasmogens like histamine (B1213489) or methacholine (B1211447) are administered intravenously or as an aerosol. The ability of the compound to attenuate or reverse the induced increase in airway resistance provides evidence of its potential bronchodilatory activity.

Central Nervous System Models for Neurotransmitter Modulation

The hippocampus, a brain region crucial for learning and memory, is densely innervated by serotonergic neurons. sci-hub.se The modulation of serotonin (5-HT) release in this area is a key focus of neuropharmacological research. sci-hub.sefrontiersin.org In vitro studies using hippocampal slices from rabbits have been instrumental in understanding the effects of corynanthine on serotonergic neurotransmission. nih.gov

In a typical experimental setup, hippocampal slices are preincubated with radiolabeled serotonin ([³H]5-HT) and then superfused in a chamber. nih.govnih.gov Electrical field stimulation is used to evoke the release of the labeled serotonin. nih.govnih.gov The amount of radioactivity in the superfusate is measured to quantify serotonin release. nih.govnih.gov

Studies have shown that in the presence of the alpha-adrenoceptor antagonist phentolamine, corynanthine can decrease the electrically evoked release of serotonin in a concentration-dependent manner. nih.gov This effect suggests that corynanthine may act as an agonist at 5-HT autoreceptors, which are presynaptic receptors that inhibit further serotonin release. nih.gov However, when the 5-HT receptor antagonist metitepin is present, the inhibitory effect of corynanthine is abolished, further supporting the hypothesis of its interaction with 5-HT receptors. nih.gov

These findings indicate a dual action of corynanthine: it acts as an alpha-adrenoceptor antagonist and also appears to have agonistic properties at 5-HT autoreceptors. nih.gov This complex interaction highlights the intricate modulation of hippocampal serotonin release by corynanthine. nih.gov

Table 1: Effects of Corynanthine on Evoked Serotonin (5-HT) Release in Rabbit Hippocampal Slices

The study of pain and its modulation, known as nociception, often employs rodent models to assess the effects of pharmacological compounds. nih.govfrontiersin.org Various behavioral tests are used to evaluate responses to different types of stimuli, including mechanical, thermal, and chemical stimuli. frontiersin.org

In the context of this compound research, rodent models are used to investigate its potential analgesic properties and its influence on motor behavior. elifesciences.org Common nociceptive tests include the hot plate test, where the latency to a response (e.g., paw licking or jumping) to a heated surface is measured, and the tail-flick test, which measures the time taken to withdraw the tail from a radiant heat source. frontiersin.org Mechanical sensitivity can be assessed using von Frey filaments, which apply a calibrated force to the paw. frontiersin.org

Motor behavior is also a critical aspect of these studies, as compounds can have sedative or stimulant effects that may confound the interpretation of nociceptive tests. frontiersin.org Locomotor activity can be monitored in an open field arena, while motor coordination can be assessed using a rotarod apparatus. frontiersin.org

Research has shown that the periaqueductal gray (PAG) area of the brain plays a significant role in the descending modulation of nociception and can also influence motor responses to pain. nih.gov Studies investigating the interaction of corynanthine with the neural circuits involved in pain and motor control would likely employ these established rodent models. nih.govelifesciences.orgnih.gov

Table 2: Common Rodent Models for Nociception and Motor Behavior

Smooth Muscle Physiology Models

To understand the effects of this compound on smooth muscle, researchers utilize various ex vivo models that allow for the direct measurement of muscle contraction and relaxation. A prominent model involves the use of isolated rat aorta. nih.gov In this setup, aortic rings are suspended in an organ bath containing a physiological salt solution and are induced to contract with agents like prostaglandin F2 alpha or by depolarization with high potassium concentrations. nih.gov The response of the pre-contracted aortic rings to the application of corynanthine can then be measured, providing insights into its vasodilatory or vasorelaxant properties. nih.gov For instance, studies have shown that corynanthine can depress depolarization-induced contractions in rat aorta in a concentration-dependent manner. nih.gov

Another relevant model for studying smooth muscle physiology is the use of isolated mouse and rat vas deferens. researchgate.net This tissue is autonomically innervated, making it a valuable tool for investigating substances that may interfere with neurotransmission and muscle contraction. researchgate.net By recording electrically-evoked nerve terminal impulses and excitatory junctional currents, researchers can assess the impact of a compound on smooth muscle function. researchgate.net While not specifically documented for corynanthine in the provided context, this model is well-suited for exploring the mechanisms of smooth muscle relaxation. researchgate.net

Neuroprotective Research Models in Ocular Injury

Evaluating the potential neuroprotective effects of this compound in the context of ocular injury requires the use of established animal models that mimic human pathological conditions. One such model is the retinal ischemia/reperfusion (I/R) injury model in mice. arvojournals.orgresearchgate.net This is induced by temporarily elevating intraocular pressure (IOP) to cause ischemia, followed by reperfusion, which leads to retinal ganglion cell (RGC) death. arvojournals.orgresearchgate.net The neuroprotective capacity of a substance can be quantified by measuring the survival of RGCs and assessing visual function post-injury. arvojournals.org

The optic nerve crush model is another widely used technique to study axonal injury and neurodegeneration. arvojournals.org This involves surgically crushing the optic nerve, leading to RGC death and axonal degeneration. The efficacy of a neuroprotective agent can be determined by the extent to which it mitigates these effects. arvojournals.org

Furthermore, models of ocular hypertension, induced by injecting microbeads or silicone oil into the anterior chamber of the eye, are employed to simulate glaucomatous conditions. researchgate.net These models lead to a sustained elevation in IOP and subsequent RGC loss. researchgate.net The potential of this compound as a neuroprotectant could be assessed by its ability to prevent or reduce RGC death and preserve axonal transport in these models. researchgate.net The table below summarizes key aspects of these neuroprotective research models.

ModelSpeciesMethod of InjuryKey Outcome Measures
Retinal Ischemia/ReperfusionMouseTransient high intraocular pressureRetinal Ganglion Cell (RGC) survival, visual acuity
Optic Nerve CrushMouseSurgical compression of the optic nerveRGC survival, axonal degeneration
Ocular HypertensionMouseInjection of microbeads or silicone oilRGC survival, axonal transport, intraocular pressure

Analytical Methodologies for this compound Research

The accurate analysis of this compound is crucial for its identification, quantification, and structural elucidation. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for the quantitative analysis of alkaloids like corynanthine. nih.govthermofisher.com A reversed-phase HPLC system is typically employed, utilizing a C18 column as the stationary phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic solvent like acetonitrile, with the pH adjusted to achieve optimal separation. nih.gov

Detection by UV is commonly performed at a wavelength where the analyte exhibits maximum absorbance, which for many alkaloids is in the range of 220-280 nm. nih.govresearchgate.net For instance, a detection wavelength of 260 nm has been successfully used for the analysis of related alkaloids. nih.gov The method is validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. nih.gov A typical HPLC-UV method for alkaloid analysis is detailed in the table below. nih.govthermofisher.com

ParameterDescription
Stationary Phase Reversed-phase C18 column
Mobile Phase Gradient of aqueous buffer (e.g., ammonium formate) and acetonitrile
Detection UV absorbance at approximately 220-280 nm
Quantification Based on peak area compared to a standard curve

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more rapid alternative for the quantification of corynanthine. researchgate.netnih.gov This technique uses HPTLC plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase. researchgate.netnih.gov The mobile phase is a mixture of non-polar and polar solvents, for example, toluene, ethyl acetate, and diethylamine (B46881) in a specific ratio. researchgate.net

After development, the plates are scanned using a densitometer at a specific wavelength, such as 285 nm for yohimbine, a stereoisomer of corynanthine, to quantify the amount of the compound present. researchgate.net The method is validated for parameters like linearity, accuracy, precision, and robustness. researchgate.net HPTLC is particularly useful for the routine analysis of multiple samples due to its high throughput. nih.gov

ParameterDescription
Stationary Phase HPTLC plates with silica gel 60 F254
Mobile Phase Mixture of solvents (e.g., toluene-ethyl acetate-diethylamine)
Detection Densitometric scanning at a specific UV wavelength (e.g., 285 nm)
Quantification Comparison of the integrated peak area with that of a standard

Spectroscopic Approaches for Structural Elucidation

The definitive identification and structural elucidation of this compound are accomplished using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. nih.govresearchgate.net 1H NMR helps to determine the number and types of protons and their connectivity, while 13C NMR provides information about the carbon skeleton. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, are used to establish correlations between protons and carbons, which is crucial for assembling the final structure. nih.gov

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is used to determine the molecular weight and elemental composition of the compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. nih.gov Infrared (IR) spectroscopy is another useful tool that helps to identify the functional groups present in the molecule. wikipedia.org

The combined data from these spectroscopic techniques allows for the unambiguous determination of the complex three-dimensional structure of corynanthine. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like corynanthine. By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), this technique allows for the precise mapping of the molecular framework.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in corynanthine will produce a distinct signal, with its chemical shift indicative of its hybridization and the nature of the atoms attached to it. Carbonyl carbons, for example, typically resonate at the downfield end of the spectrum. The PubChem database indicates the availability of ¹³C NMR spectra for corynanthine, which is essential for its structural confirmation. researchgate.net The combination of ¹H and ¹³C NMR, often enhanced by two-dimensional techniques such as COSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals, thereby confirming the identity and stereochemistry of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Indole (B1671886) Alkaloids

NucleusChemical Shift Range (ppm)MultiplicityCoupling Constants (Hz)
Aromatic Protons6.5 - 7.5Doublet, Triplet, Multiplet7.0 - 8.5
Olefinic Protons5.0 - 6.0Singlet, Doublet-
Methine Protons2.5 - 4.5Multiplet2.0 - 12.0
Methylene Protons1.5 - 3.0Multiplet-
Methyl Protons0.8 - 1.5Singlet, Doublet, Triplet6.0 - 7.5
Aromatic Carbons110 - 140--
Olefinic Carbons100 - 150--
Carbonyl Carbon170 - 180--
Methine Carbons40 - 70--
Methylene Carbons20 - 50--
Methyl Carbons10 - 25--

This table provides representative data ranges for indole alkaloids and is for illustrative purposes. Actual values for this compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber of the radiation.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indole ring would likely appear in a similar region. The C=O stretching vibration of the ester group is expected to produce a strong, sharp absorption band in the range of 1730-1750 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The "fingerprint region," from approximately 1500 cm⁻¹ to 500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. A study on related isomeric phenethylamines demonstrated the utility of vapor phase IR spectrophotometry in differentiating between isomers based on unique absorption bands in the 700-1610 cm⁻¹ and 2770-3000 cm⁻¹ regions. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Broad, Medium-Strong
N-H Stretch (Indole)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium-Strong
C=O Stretch (Ester)1730 - 1750Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ester/Alcohol)1000 - 1300Strong

This table is based on general functional group frequencies and is for illustrative purposes.

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV spectrum of a compound is a plot of its absorbance of UV light as a function of wavelength.

Table 3: Expected UV Absorption Maxima for this compound

Solventλmax 1 (nm)λmax 2 (nm)
Ethanol (B145695)~225~280
Methanol~225~280

This table provides estimated values based on the indole alkaloid structure and is for illustrative purposes.

Mass Spectrometry (MS) in Molecular Weight Validation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to elucidate its structure by analyzing its fragmentation patterns.

For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, can be used to determine the precise molecular weight of the corynanthine cation. The PubChem database provides LC-ESI-QTOF mass spectrometry data for corynanthine, showing a precursor m/z of 355.2016 for the protonated molecule [M+H]⁺. researchgate.net This experimental value is in close agreement with the calculated monoisotopic mass of the corynanthine free base (C₂₁H₂₆N₂O₃).

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting product ions, characteristic fragmentation pathways can be established. For indole alkaloids, common fragmentation patterns involve cleavages of the bonds in the heterocyclic rings and the loss of small neutral molecules. The PubChem entry for corynanthine lists the top five fragment peaks, with the most abundant being at m/z 144.0795. researchgate.net The study of these fragmentation patterns is crucial for the structural confirmation of corynanthine and for distinguishing it from its isomers.

Furthermore, mass spectrometry is a key tool in preclinical studies for the identification of metabolites. After administration of this compound to an in vitro or in vivo model system, samples such as plasma, urine, or liver microsomes can be analyzed by LC-MS/MS to detect and identify metabolites. Common metabolic transformations for alkaloids include hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate. The high sensitivity and selectivity of LC-MS/MS allow for the detection of even low levels of metabolites, providing valuable insights into the metabolic fate of this compound.

Table 4: Mass Spectrometry Data for Corynanthine

ParameterValueSource
Molecular FormulaC₂₁H₂₆N₂O₃PubChem researchgate.net
Monoisotopic Mass354.1943 g/mol PubChem researchgate.net
Precursor Ion (m/z) [M+H]⁺355.2016PubChem researchgate.net
Major Fragment Ion (m/z)144.0795PubChem researchgate.net

Method Development and Validation for Research Applications (ICH Q2(R1) Guidelines)

For the reliable quantification of this compound in preclinical samples, it is essential to develop and validate an appropriate analytical method. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as UV or MS, is a commonly used technique for this purpose. The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the method is suitable for its intended purpose. nih.gov

The validation process involves the evaluation of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by comparing the chromatograms of the analyte with those of blank and spiked samples.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) close to 1 indicates good linearity. For example, a validated HPTLC method for yohimbine hydrochloride showed a good linear relationship over a concentration range of 80–1000 ng/spot with an R² of 0.9965.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percentage recovery.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

A validated analytical method for yohimbine hydrochloride, a diastereomer of corynanthine, using HPLC with UV detection has been reported, with validation performed according to ICH guidelines. ich.org The development and validation of a similar method for this compound would be a critical step in its preclinical evaluation.

Table 5: Typical Acceptance Criteria for Analytical Method Validation (based on ICH Q2(R1))

ParameterAcceptance Criteria
SpecificityNo interference at the retention time of the analyte
Linearity (R²)≥ 0.995
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
LODSignal-to-Noise Ratio ≥ 3:1
LOQSignal-to-Noise Ratio ≥ 10:1
RobustnessNo significant change in results with minor variations in method parameters

Exploration of Biological Activities and Potential Research Applications of Corynanthine Tartrate

Ocular Research Applications (Preclinical Focus)

Corynanthine (B1669447), a selective alpha-1 adrenergic antagonist, has been the subject of preclinical studies to investigate its effects on intraocular pressure (IOP) and aqueous humor dynamics. nih.gov These investigations, primarily in animal models, have provided foundational knowledge regarding its potential mechanisms of action within the ocular environment.

Mechanisms of Intraocular Pressure Reduction in Animal Models

Preclinical research has demonstrated that corynanthine tartrate can significantly lower intraocular pressure in various animal models, including rabbits and monkeys. nih.govgoogle.com Studies involving the unilateral topical application of a 5% corynanthine solution resulted in a notable decrease in mean IOP for at least six hours in rabbits and awake monkeys, and for four hours in monkeys anesthetized with ketamine. nih.gov In awake monkeys, the peak effect was observed two hours after administration, with IOP reducing from a mean of 15.8 mmHg to 12.7 mmHg in the treated eye, while the control eye showed no significant change. nih.gov

The proposed mechanism for this IOP reduction is an increase in uveoscleral outflow. nih.govgoogle.com This hypothesis is supported by findings that show no significant alteration in outflow facility or aqueous humor flow rates following corynanthine administration in monkeys. nih.govgoogle.com Tonography performed on eleven monkeys confirmed a significant reduction in IOP in treated eyes compared to control eyes two hours after application of 5% this compound, without a significant change in outflow facility. google.com

It is believed that as an alpha-1 adrenergic antagonist, corynanthine's effect on uveoscleral outflow is the primary driver of its IOP-lowering properties. google.com This distinguishes its mechanism from other classes of ophthalmic drugs that may primarily affect aqueous humor production or the conventional trabecular outflow pathway.

A summary of preclinical findings on IOP reduction is presented in the table below:

Animal ModelCorynanthine ConcentrationDuration of IOP ReductionPeak Effect (in awake monkeys)Proposed Mechanism
Rabbits5%At least 6 hoursN/AIncreased uveoscleral outflow
Awake Monkeys5%6 hours2 hours post-administrationIncreased uveoscleral outflow
Anesthetized Monkeys5%4 hoursN/AIncreased uveoscleral outflow

Aqueous Humor Dynamics Modulation in Preclinical Studies

Further investigation into the effects of corynanthine on aqueous humor dynamics has reinforced the understanding of its mechanism of action. nih.gov Studies utilizing fluorophotometry in monkeys have shown that aqueous humor flow rates did not change for up to three hours after the administration of a 5% corynanthine solution. nih.gov This finding is crucial as it suggests that the observed reduction in IOP is not due to a suppression of aqueous humor production.

Similarly, tonographic studies in monkeys did not demonstrate any significant change in outflow facility two hours after the application of 5% corynanthine. nih.govgoogle.com The lack of effect on both aqueous humor inflow and conventional outflow facility points towards an alternative pathway for IOP reduction. nih.govgoogle.com Therefore, the modulation of aqueous humor dynamics by corynanthine in preclinical models is primarily attributed to an enhancement of the uveoscleral outflow pathway. nih.govgoogle.com

Cardiovascular Research Applications (Preclinical Focus)

The classification of corynanthine as an alpha-1 adrenergic antagonist has naturally led to preclinical investigations into its potential cardiovascular effects, particularly concerning blood pressure and vascular tone.

Antihypertensive Mechanisms in Animal Models

As an alpha-1 adrenergic antagonist, corynanthine has been explored for its potential antihypertensive properties in preclinical settings. The blockade of alpha-1 adrenergic receptors is a well-established mechanism for reducing blood pressure. These receptors are primarily located on vascular smooth muscle, and their stimulation by endogenous catecholamines like norepinephrine (B1679862) leads to vasoconstriction and an increase in blood pressure. By blocking these receptors, corynanthine can inhibit this vasoconstrictive effect, leading to vasodilation and a subsequent decrease in blood pressure.

While specific, detailed studies on the antihypertensive effects of this compound in animal models of hypertension are not extensively detailed in the provided search results, the fundamental pharmacology of alpha-1 adrenergic antagonists provides a strong theoretical basis for such effects. The development of various animal models of hypertension, such as the spontaneously hypertensive rat (SHR), has been crucial for screening potential antihypertensive agents. researchgate.net

Vascular Tone Regulation Studies

The regulation of vascular tone is a key area of research for compounds with adrenergic activity. In vitro studies on isolated blood vessels are commonly employed to elucidate the direct effects of a substance on vascular smooth muscle. The alpha-1 adrenergic antagonistic properties of corynanthine suggest that it would directly influence vascular tone by competitively inhibiting the binding of vasoconstricting agents like norepinephrine to alpha-1 receptors on the vascular endothelium and smooth muscle cells. This action would lead to a reduction in vascular resistance.

Respiratory Research Applications (Preclinical Focus)

Currently, there is a lack of specific preclinical research data available regarding the direct applications of this compound in respiratory studies. The primary focus of the available research has been on its ocular and cardiovascular properties, stemming from its alpha-1 adrenergic antagonism. Further investigation would be required to determine any potential role or effects of corynanthine on the respiratory system.

Investigations into Airway Resistance Modulation

The direct effects of corynanthine on airway resistance and bronchial smooth muscle have not been extensively studied. However, its mechanism of action as a selective alpha-1 (α1) adrenergic receptor antagonist provides a basis for potential investigations in this area. nih.govnih.govwikipedia.org Adrenergic receptors in the airways play a role in regulating bronchomotor tone. nih.gov While β2-adrenergic agonists are well-known bronchodilators, the function of α1-adrenergic receptors in human airways is less defined. nih.gov Some research suggests that α1-adrenergic stimulation can lead to airway obstruction in certain conditions. physiology.org

In preclinical models, the blockade of α1-adrenergic receptors has been explored as a potential therapeutic strategy for airway diseases. nih.gov For instance, studies in ponies with recurrent airway obstruction have shown that α1-adrenergic blockade can lead to improvements in dynamic compliance and a decrease in pulmonary resistance. physiology.org Furthermore, retrospective clinical studies have suggested that systemic administration of α1-AR antagonists might reduce the risk of hyperinflammation in the lower respiratory tract. elifesciences.org

While these findings point to the potential of α1-adrenergic antagonism in modulating airway function, it is important to note that direct experimental evidence of corynanthine's effects on human or animal bronchial smooth muscle contraction or airway hyperreactivity is currently limited in the available scientific literature. One study on rat aortic smooth muscle, a different type of smooth muscle, found that corynanthine could depress depolarization-induced contractions, an effect linked to calcium entry blocking. nih.govnih.gov However, it did not affect contractions induced by prostaglandin (B15479496) F2α. nih.govnih.gov Further research is required to determine if these effects translate to airway smooth muscle and have any significant implications for conditions like asthma or chronic obstructive pulmonary disease.

Neuropharmacological Research Applications

This compound has been utilized as a valuable tool in neuropharmacological research, primarily due to its specific interactions with adrenergic and serotonergic systems.

Corynanthine is a well-characterized α1-adrenergic receptor antagonist with a notable selectivity over α2-adrenergic receptors. nih.govnih.govwikipedia.org This contrasts with its stereoisomers, yohimbine (B192690) and rauwolscine (B89727), which show a preference for α2-adrenergic receptors. nih.govnih.govwikipedia.org This selectivity makes corynanthine a useful instrument for differentiating the physiological roles of α1 and α2-adrenergic receptor subtypes.

In studies on the central nervous system, corynanthine has been shown to be an effective central α1-adrenoceptor antagonist with no activity at α2-adrenoceptors. nih.gov Research on rabbit hippocampal slices demonstrated that corynanthine, as an α-adrenoceptor antagonist, could influence serotonin (B10506) (5-HT) release. nih.gov In the presence of phentolamine (B1677648), corynanthine was found to decrease the evoked release of 5-HT. nih.gov Interestingly, this inhibitory effect was abolished when the 5-HT receptor antagonist metitepin was present, suggesting that corynanthine may also act as an agonist at 5-HT autoreceptors. nih.gov

Table 1: Adrenergic Receptor Selectivity of Yohimbine Isomers

CompoundPrimary Receptor TargetSelectivityReference(s)
Corynanthine α1-adrenergic receptor~10-fold more potent at α1 than α2 nih.govnih.govwikipedia.org
Yohimbine α2-adrenergic receptor~30-fold higher affinity for α2 than α1 nih.govnih.gov
Rauwolscine α2-adrenergic receptor~30-fold higher affinity for α2 than α1 nih.govnih.gov

In the context of nociception, or the perception of pain, research has explored the role of adrenergic receptors in pain modulation. A study investigating the effects of intrathecally administered α-adrenergic antagonists on the tail-flick reflex in rats provided insights into the relative potency of yohimbine isomers. The study demonstrated that after the microinjection of morphine into the periaqueductal gray, which increases the tail-flick response latency, intrathecal administration of α-adrenergic antagonists could reverse this effect. The relative potency for this reversal was found to be yohimbine = rauwolscine > corynanthine. This suggests that while corynanthine does have an effect, it is less potent than its α2-selective isomers in this model of spinally-mediated analgesia, highlighting the significant role of α2-adrenergic receptors in this process.

There is a lack of specific research in the scientific literature detailing the direct effects of corynanthine on motor behavior or locomotor activity. Studies on its stereoisomer, yohimbine, have shown various effects on motor function, but these cannot be directly extrapolated to corynanthine due to their differing receptor affinities. wikipedia.org

The potential neuroprotective effects of corynanthine in experimental models of ocular injury, such as those involving retinal ganglion cell (RGC) damage, have not been extensively investigated. However, a clinical study has explored the effect of corynanthine on intraocular pressure (IOP), a key risk factor for glaucoma, a neurodegenerative disease of the optic nerve. nih.gov In a double-masked, dose-response study on patients with ocular hypertension, topical application of a 2% solution of corynanthine was found to significantly reduce IOP for at least eight hours. nih.gov A 5% solution also produced a significant bilateral reduction in IOP. nih.gov These findings suggest a potential therapeutic role for α1-adrenergic antagonists in managing ocular hypertension. However, longer-term application of 2% corynanthine in a small group of patients did not show a sustained reduction in IOP. nih.gov While lowering IOP is a primary strategy for glaucoma management, direct evidence of corynanthine's neuroprotective effects on RGCs independent of IOP reduction is currently lacking.

General Utility as a Pharmacological Research Tool

The primary utility of corynanthine as a pharmacological research tool lies in its ability to selectively antagonize α1-adrenergic receptors. nih.govnih.govwikipedia.org This selectivity allows researchers to dissect the specific physiological functions mediated by α1-adrenergic receptors from those mediated by α2-adrenergic receptors. For example, in studies of the cardiovascular system, corynanthine has been used to differentiate the postsynaptic α1-adrenoceptor-mediated effects from the presynaptic α2-adrenoceptor effects of other compounds. nih.gov

In anesthetized dogs, corynanthine was found to be approximately 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors. nih.gov In contrast, yohimbine and rauwolscine were about 30 times more potent as α2-adrenoceptor antagonists. nih.gov All three isomers were equipotent as antagonists of the diastolic pressure response to the α1-agonist phenylephrine (B352888), indicating that the selectivity of yohimbine and rauwolscine stems from their high affinity for α2-adrenoceptors. nih.gov This makes corynanthine a valuable comparator in studies aiming to characterize the adrenergic activity of novel compounds.

Investigating Calcium Signaling Pathways in Cellular Physiology

This compound presents a subject of interest for investigating the intricate network of calcium signaling pathways that govern a multitude of cellular processes. Research into the yohimbine alkaloids, of which corynanthine is a stereoisomer, has indicated a potential for these compounds to modulate calcium influx. Specifically, corynanthine has been observed to depress depolarization-induced contractions in smooth muscle, an effect linked to a calcium entry blocking action. This suggests that corynanthine may interfere with the function of voltage-gated calcium channels, which are critical for cellular excitation-contraction coupling.

Further research into the broader class of alpha-adrenergic antagonists has explored their interaction with calmodulin, a key calcium-binding protein that transduces calcium signals. While some alpha-adrenergic antagonists have been shown to inhibit calmodulin-stimulated phosphodiesterase, yohimbine, a diastereoisomer of corynanthine, displayed minimal to no anti-calmodulin activity. nih.gov This finding suggests that the effects of corynanthine on calcium signaling may be independent of direct calmodulin inhibition, pointing towards other potential targets within the calcium signaling cascade.

The ability of acetylcholine (B1216132) to increase the free intracellular calcium concentration in certain cell types, such as podocytes in intact rat glomeruli, underscores the diversity of mechanisms regulating calcium influx. nih.gov While not directly implicating corynanthine, this highlights the complexity of calcium signaling and the potential for various compounds to modulate these pathways through receptor-mediated or other mechanisms. The investigation of this compound in this context could elucidate its specific effects on intracellular calcium stores and the downstream signaling events they trigger. For instance, studies on cardiac myocytes have shown that abnormalities in intracellular calcium homeostasis, rather than increased calcium influx through L-type calcium channels, may underlie certain pathological conditions. nih.gov Research into how this compound influences these intracellular calcium dynamics could provide valuable insights into both normal cellular physiology and disease states.

A summary of findings related to the investigation of compounds in calcium signaling is presented in the table below.

Compound/AgentModel SystemKey FindingCitation
CorynanthineRat AortaDepressed depolarization-induced contractions, suggesting a calcium entry blocking action.
YohimbineNot specifiedDisplayed little to no anti-calmodulin activity. nih.gov
AcetylcholineRat GlomeruliIncreased free intracellular calcium concentration in podocytes. nih.gov
Verapamil and NifedipineCardiomyopathic Hamster MyocytesDemonstrated contractile responses, with concentration-effect curves shifted in cardiomyopathic cells. nih.gov

Role in Understanding Autonomic Nervous System Regulation

Corynanthine is a valuable pharmacological tool for dissecting the complexities of the autonomic nervous system (ANS). Its primary mechanism of action involves the blockade of adrenergic receptors. wikipedia.org It acts as an antagonist at both α1- and α2-adrenergic receptors, with a reported 10-fold selectivity for the α1-adrenoceptor subtype over the α2 subtype. wikipedia.org This selective antagonism allows researchers to probe the specific physiological roles of α1-adrenergic signaling in various tissues and organs regulated by the sympathetic branch of the ANS.

The differential receptor affinity of corynanthine compared to its diastereoisomers, yohimbine and rauwolscine, which show a higher affinity for α2-adrenergic receptors, makes it a particularly useful compound for comparative studies. wikipedia.org By comparing the effects of these closely related alkaloids, researchers can delineate the distinct functions of α1- and α2-adrenoceptor subtypes in autonomic regulation. For instance, the depressant, rather than stimulant, effects of corynanthine are attributed to its α1-adrenoceptor antagonism, which is thought to contribute to the antihypertensive properties of plant extracts containing this alkaloid. wikipedia.org

In addition to its activity at adrenergic receptors, research has shown that corynanthine, along with yohimbine and rauwolscine, can modulate serotonergic neurotransmission. Studies on rabbit hippocampal slices have demonstrated that these compounds can act as agonists at serotonin (5-HT) autoreceptors, leading to a decrease in evoked 5-HT release. nih.gov This dual action on both the adrenergic and serotonergic systems highlights the intricate interplay between these two major neurotransmitter systems in the central and peripheral regulation of autonomic functions. The investigation of corynanthine's effects can, therefore, provide insights into the integrated control of physiological processes governed by the ANS.

The table below summarizes the adrenergic receptor selectivity of corynanthine and its diastereoisomers.

CompoundPrimary Adrenergic Receptor TargetSelectivityImplied Physiological EffectCitation
Corynanthineα1-adrenergic receptor~10-fold higher for α1 over α2Depressant, antihypertensive wikipedia.org
Yohimbineα2-adrenergic receptor~30-fold higher for α2 over α1Stimulant wikipedia.org
Rauwolscineα2-adrenergic receptor~30-fold higher for α2 over α1Stimulant wikipedia.org

Novel Research Directions

Potential Role in Melanogenesis Research

The investigation of this compound in the context of melanogenesis, the process of melanin (B1238610) production, represents a novel and largely unexplored area of research. Currently, there is a lack of direct scientific evidence linking corynanthine to the regulation of melanin synthesis. The primary mechanisms known to regulate melanogenesis involve signaling pathways such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which is activated by the α-melanocyte-stimulating hormone (α-MSH). researchgate.net This leads to the upregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase. researchgate.netmdpi.com

While direct studies are absent, the known pharmacological profile of corynanthine as an adrenergic antagonist could offer a theoretical basis for future investigations. Adrenergic signaling has been implicated in various skin physiologies, although its precise role in melanogenesis is not as well-defined as that of the melanocortin system. Given that corynanthine can cross the cell membrane and interact with intracellular signaling components, its potential to modulate pathways relevant to melanogenesis, even indirectly, cannot be entirely ruled out without empirical investigation. Future research could explore whether this compound influences cAMP levels in melanocytes or interacts with other signaling cascades known to affect MITF expression and tyrosinase activity. nih.govnih.gov

Exploration in Metabolic Regulation Studies (e.g., Hyperglycemia)

The potential role of this compound in metabolic regulation, particularly in the context of hyperglycemia, is another emerging area of research interest. At present, there is a scarcity of studies directly examining the effects of corynanthine on glucose metabolism and insulin (B600854) sensitivity. However, its activity as an alpha-adrenergic antagonist provides a rationale for investigating its potential in this domain. The autonomic nervous system, through its adrenergic signaling, plays a significant role in regulating glucose homeostasis.

Research on other compounds has demonstrated that modulation of signaling pathways involved in insulin action can impact glucose uptake and metabolism. For instance, studies on palmatine (B190311) have shown that it can improve impaired insulin signaling by upregulating the expression of genes such as IRS-1, PI3K, AKT2, and GLUT4. mdpi.com Furthermore, the insulin-dependent signaling pathway is crucial for glucose transport into cells, and its dysregulation is a hallmark of insulin resistance and type 2 diabetes. mdpi.com

Given that adrenergic receptors are involved in the regulation of insulin secretion and glucose utilization in peripheral tissues, the antagonistic action of corynanthine on these receptors could theoretically influence these processes. Future research could investigate whether this compound can modulate the insulin signaling pathway or affect glucose transporter function. Studies in animal models of insulin resistance or hyperglycemia would be necessary to determine if corynanthine possesses any therapeutic potential in the context of metabolic disorders. For example, studies with coriander oil in rats with dexamethasone-induced insulin resistance showed a reduction in blood glucose and an enhancement of insulin release, suggesting that natural compounds can have beneficial effects on glucose metabolism. nih.gov Similarly, astaxanthin (B1665798) has been shown to improve glucose levels and insulin resistance parameters in human subjects. nih.gov

Drug Repurposing Research Concepts for this compound

The established pharmacological profile of this compound as an alpha-adrenergic antagonist opens up possibilities for drug repurposing, which involves finding new therapeutic uses for existing compounds. One promising area for the repurposing of α-adrenoceptor blockers, including potentially corynanthine, is in the field of infectious diseases. Recent research has proposed the use of these agents as anti-virulence drugs against Gram-negative bacteria. nih.gov

The concept is based on the observation that bacteria can sense host neurotransmitters, such as adrenergic hormones, which can in turn regulate bacterial pathogenesis through a process known as "bacterial espionage". nih.gov By blocking the bacterial sensors for these host signals, α-adrenergic antagonists could potentially inhibit bacterial virulence and quorum sensing, which are crucial for the establishment of infections. For example, the α-adrenoceptor blocker terazosin (B121538) has been shown to decrease the production of virulence factors and biofilm formation in Pseudomonas aeruginosa. nih.gov Given that corynanthine is a known α-adrenergic antagonist, it represents a candidate for investigation in this anti-virulence strategy.

Further research would be required to screen this compound for its ability to interfere with bacterial signaling and to assess its efficacy in preclinical models of bacterial infection. This drug repurposing concept offers a novel approach to combatting antimicrobial resistance by targeting bacterial virulence rather than viability, which may exert less selective pressure for the development of resistance. nih.gov

Q & A

Q. What are the established synthetic pathways for Corynanthine tartrate, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves alkaloid extraction from natural sources (e.g., Corynanthe species) followed by salt formation with tartaric acid. Key factors include pH control during salt crystallization and solvent selection (e.g., ethanol/water mixtures) to optimize purity . Analytical techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying structural integrity and quantifying impurities .

Q. Which analytical methods are most robust for characterizing this compound’s physicochemical properties?

Reverse-phase HPLC (RP-HPLC) with photodiode array detection is widely used for quantifying this compound in formulations, with method validation adhering to ICH guidelines (specificity, linearity, precision) . Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) assess crystallinity, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. How does this compound stability vary under different storage conditions, and what degradation products form?

Accelerated stability studies (e.g., 40°C/75% RH) coupled with forced degradation (acid/base hydrolysis, oxidative stress) identify major degradation pathways. RP-HPLC or LC-MS/MS monitors degradation products, with kinetic modeling (Arrhenius equation) predicting shelf-life .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s α-adrenergic receptor antagonism in vivo?

Preclinical models (e.g., rodent blood pressure assays) require dose-response studies with positive controls (e.g., prazosin). Radioligand binding assays (using tritiated antagonists) quantify receptor affinity (Ki), while functional assays (e.g., isolated vas deferens contractions) assess potency (EC50) . Statistical power analysis ensures adequate sample sizes to detect pharmacodynamic differences .

Q. How can contradictory data on this compound’s pharmacokinetic (PK) profile be resolved?

Discrepancies in bioavailability studies may stem from formulation variability (e.g., salt vs. freebase solubility) or interspecies metabolic differences. Population PK modeling or crossover studies in controlled conditions (e.g., fasted vs. fed states) clarify confounding factors . Bioanalytical validation (e.g., LC-MS/MS with deuterated internal standards) minimizes quantification bias .

Q. What methodological challenges arise when formulating this compound into lipid-based nanoparticles (LNPs)?

Solid lipid nanoparticle (SLN) preparation via microemulsion or solvent injection requires optimizing lipid composition (e.g., glyceryl monostearate vs. Compritol 888 ATO) and surfactant ratios (Tween 80/Span 40) to balance drug loading and particle stability . Dynamic light scattering (DLS) and transmission electron microscopy (TEM) characterize size distribution, while in vitro release studies (dialysis membrane method) assess sustained-release profiles .

Q. How do researchers address bias when interpreting this compound’s therapeutic potential in systematic reviews?

Cochrane Review protocols mandate rigorous inclusion/exclusion criteria (e.g., randomized controlled trials only), risk-of-bias assessment (ROB-2 tool), and sensitivity analyses to mitigate confounding. Meta-regression accounts for heterogeneity in dosing regimens or patient demographics .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Nonlinear regression (e.g., sigmoidal Emax models) fits dose-response data, while ANOVA with post-hoc tests (Tukey’s HSD) compares group means. Box-Behnken designs (response surface methodology) optimize multifactorial experiments (e.g., pH, temperature, excipient ratios) .

Q. How should researchers validate novel this compound analogs for receptor selectivity?

Competitive binding assays against a panel of adrenergic subtypes (α1A, α1B, α2) using transfected cell lines quantify selectivity ratios. Molecular docking simulations (AutoDock Vina) predict binding poses, validated by site-directed mutagenesis .

Q. What ethical and reproducibility standards apply to this compound research?

Institutional Animal Care and Use Committee (IACUC) approval is mandatory for in vivo studies, with ARRIVE guidelines ensuring transparent reporting. Detailed methods in supplementary materials (e.g., HPLC gradients, buffer recipes) enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.